molecular formula C10H11N3S2 B1268361 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine CAS No. 299442-42-5

5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine

Cat. No. B1268361
M. Wt: 237.3 g/mol
InChI Key: IGGNLNYRCDYOLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine", involves various strategies that leverage the unique reactivity of sulfur and nitrogen atoms within the thiadiazole ring. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance selectivity, yield, purity, and pharmacokinetic activity of these compounds (Sahiba et al., 2020). These synthetic approaches aim at developing multifunctional drugs with improved activity by exploring the chemistry of thiazolidine and 1,3,4-thiadiazole derivatives for potential pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms, which significantly influences their chemical and biological behavior. The strategic placement of sulfur enhances the pharmacological properties of these compounds, making them suitable for probe design and drug development. The molecular framework allows for diverse therapeutic and pharmaceutical activities, which are crucial in designing next-generation drug candidates (Sahiba et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a variety of chemical reactions, offering enormous scope in medicinal chemistry due to their reactivity towards electrophilic and nucleophilic reagents under different conditions. This reactivity pattern allows for the synthesis of a wide range of biologically active molecules, demonstrating significant antimicrobial, anti-inflammatory, and anticancer activities. The versatility of thiadiazole scaffolds is further highlighted by their ability to engage in reactions leading to novel compounds with enhanced pharmacological profiles (Makki et al., 2019).

Scientific Research Applications

Antituberculosis Agents

5-Substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-thiadiazoles, including variants similar to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, have been identified as potent antituberculosis agents. They show outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with low toxicity in mammalian cell lines and human hepatocytes. Their selective antimycobacterial effect and non-mutagenic activity make them particularly interesting for further research in this area (Karabanovich et al., 2016).

Photosensitizers in Cancer Therapy

Compounds similar to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine have been explored for their potential in photodynamic cancer therapy. They demonstrate good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitization mechanisms in cancer treatment (Pişkin et al., 2020).

Antifungal Activity

Aminobenzolamide derivatives of 1,3,4-thiadiazole, structurally similar to the compound , have been found to be effective antifungal agents against Aspergillus and Candida species. These findings suggest potential applications in antifungal therapies (Mastrolorenzo et al., 2000).

Antidepressant and Anxiolytic Properties

Certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, closely related to 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, have been shown to possess antidepressant and anxiolytic properties. These compounds could be potential candidates for treating depression and anxiety disorders (Clerici et al., 2001).

Cytotoxicity Against Cancer Cells

Derivatives of 1,3,4-thiadiazole have been evaluated for their cytotoxicity against various human cancer cell lines, showing potential as anticancer agents. This suggests the relevance of 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine in cancer research (Shi et al., 2013).

Safety And Hazards

This compound is labeled as an irritant , which means it may cause skin irritation or serious eye irritation. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.

properties

IUPAC Name

5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-7-3-2-4-8(5-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGNLNYRCDYOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341223
Record name 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine

CAS RN

299442-42-5
Record name 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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